molecular formula C14H15N3O2 B11028777 5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine

5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine

Katalognummer: B11028777
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: AEWFPNUYMVQOOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an acetyl group, a methoxyphenylamino group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and acetylacetone.

    Formation of the Pyrimidine Ring: The substituted aniline undergoes a condensation reaction with acetylacetone in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methoxybenzene and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and have similar biological activities.

    Methoxyphenyl Substituted Pyrimidines: Compounds with similar methoxyphenyl substitutions exhibit comparable chemical reactivity and applications.

Uniqueness

5-Acetyl-2-[(2-methoxyphenyl)amino]-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an acetyl group, methoxyphenylamino group, and methyl group makes it a versatile compound for various applications.

Eigenschaften

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

1-[2-(2-methoxyanilino)-4-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C14H15N3O2/c1-9-11(10(2)18)8-15-14(16-9)17-12-6-4-5-7-13(12)19-3/h4-8H,1-3H3,(H,15,16,17)

InChI-Schlüssel

AEWFPNUYMVQOOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC=C1C(=O)C)NC2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.